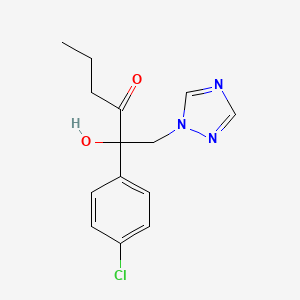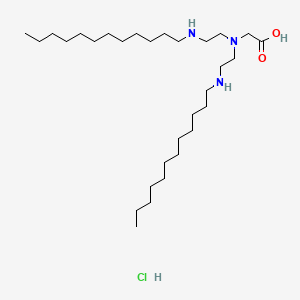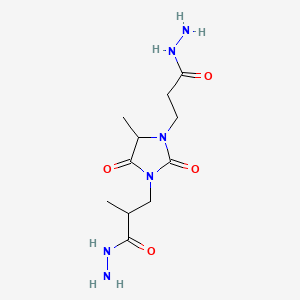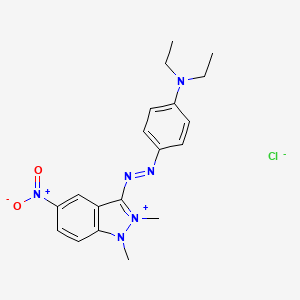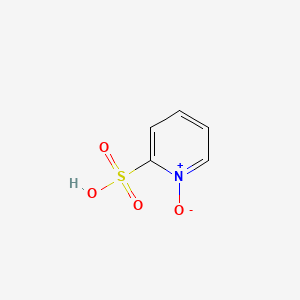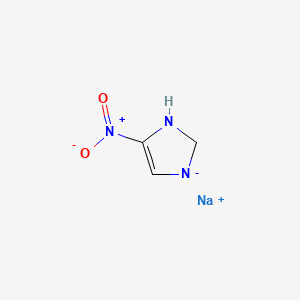
4-Nitro-1H-imidazole, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1H-imidazole, sodium salt is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents. The sodium salt form enhances the solubility of the compound in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-imidazole typically involves the nitration of imidazole. One common method is the reaction of imidazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. The reaction conditions often require careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nitro-1H-imidazole, sodium salt may involve a continuous flow process where imidazole is nitrated using a mixture of nitric and sulfuric acids. The resulting 4-Nitro-1H-imidazole is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-1H-imidazole, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-1H-imidazole, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antiprotozoal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1H-imidazole, sodium salt involves the reduction of the nitro group to form reactive nitrogen species. These reactive species can interact with various cellular components, leading to the inhibition of essential biological processes. The compound targets nucleic acids and proteins, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its antiprotozoal activity.
Secnidazole: Used in the treatment of bacterial vaginosis.
Uniqueness
4-Nitro-1H-imidazole, sodium salt is unique due to its specific substitution pattern and the presence of the sodium salt, which enhances its solubility and bioavailability. This makes it particularly useful in applications where water solubility is crucial.
Propiedades
Número CAS |
58031-81-5 |
|---|---|
Fórmula molecular |
C3H4N3NaO2 |
Peso molecular |
137.07 g/mol |
Nombre IUPAC |
sodium;5-nitro-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1 |
Clave InChI |
XZXHCWYUJOXWNC-UHFFFAOYSA-N |
SMILES canónico |
C1NC(=C[N-]1)[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


